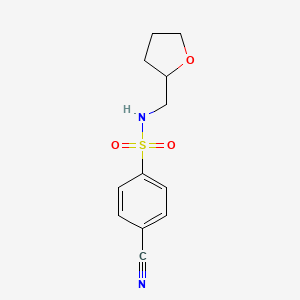

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Sulfonamide compounds, including derivatives similar to 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, are synthesized and characterized for their structural and electronic properties. For instance, a study focused on the synthesis, X-ray structural characterization, and density functional theory (DFT) analysis of a sulfonamide compound, highlighting the importance of such compounds in understanding molecular interactions and electronic properties. The research elaborates on the stability of the molecule, hyperconjugative interactions, atomic charges, and frontier molecular orbitals, indicating the relevance of these compounds in materials science and molecular engineering (Sarojini et al., 2012).

Molecular Interactions in Crystals and Solutions

Studies on sulfonamides also extend to investigating molecular interactions in crystals and solutions. This includes understanding the thermodynamics of sublimation, solubility, solvation, and distribution processes. Such research provides insights into the physicochemical properties of sulfonamides, offering a foundation for their application in pharmaceutical formulation and materials science (Perlovich et al., 2008).

Catalysis and Synthesis

The role of sulfonamide derivatives in catalysis and synthesis is another area of application. For example, the catalytic asymmetric α-alkylation of ketones and aldehydes with N-benzylic sulfonamides through carbon-nitrogen bond cleavage showcases the utility of sulfonamide compounds in organic synthesis. This demonstrates their potential in creating enantioselective synthesis pathways, a crucial aspect of medicinal chemistry (Weng et al., 2011).

Environmental Applications

The synthesis of sulfonamides catalyzed by nano-Ru/Fe3O4 highlights the environmental applications of these compounds. This research presents a green and efficient method for the synthesis of sulfonamides, indicating their potential in sustainable chemistry and environmental remediation. The use of nanostructured catalysts for the synthesis of environmentally significant compounds emphasizes the role of sulfonamides in green chemistry (Shi et al., 2009).

Biomedical Applications

Beyond their chemical properties, sulfonamides are investigated for their biological activities. Research on the synthesis, cytotoxicity, and carbonic anhydrase inhibitory activities of new pyrazolines benzene sulfonamides provides insights into the therapeutic potential of sulfonamide derivatives. These studies contribute to the development of new pharmaceuticals, highlighting the biomedical significance of sulfonamides in drug discovery and development (Kucukoglu et al., 2016).

Eigenschaften

IUPAC Name |

4-cyano-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h3-6,11,14H,1-2,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLAYXFXWXYRNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2725364.png)

![1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2725368.png)

![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)